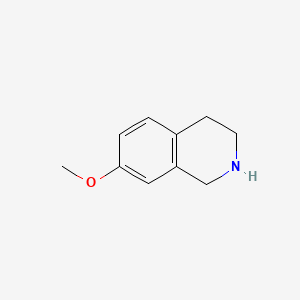

7-Methoxy-1,2,3,4-tetrahydroisoquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-10-3-2-8-4-5-11-7-9(8)6-10/h2-3,6,11H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSLFSXCUJYFIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCNC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50329096 | |

| Record name | 7-methoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43207-78-9 | |

| Record name | 7-methoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

An In-depth Technical Guide to the Chemical Properties of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a foundational scaffold in medicinal chemistry and natural product synthesis.[1] As a "privileged structure," it is frequently identified in a vast array of pharmacologically active compounds, including alkaloids and clinically significant drugs.[1][2] Its rigid bicyclic framework provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for designing ligands that interact with specific biological targets.

This guide focuses on a key derivative, This compound . The presence of the methoxy group at the 7-position is not merely a structural footnote; it significantly influences the molecule's electronic properties and reactivity, particularly in the context of its synthesis. This compound serves as both a valuable synthetic intermediate and a core component in molecules designed for various therapeutic applications, from neuroprotective agents to antiviral inhibitors.[3][4] Understanding its core chemical properties is therefore essential for its effective utilization in research and development.

Core Synthetic Strategies: Constructing the THIQ Framework

The construction of the 7-methoxy-THIQ core is predominantly achieved through two classical, yet powerful, named reactions: the Pictet-Spengler reaction and the Bischler-Napieralski reaction. The choice between these routes is dictated by the availability of starting materials and the desired substitution pattern.

The Pictet-Spengler Reaction

This is arguably the most direct and widely used method for synthesizing THIQs.[1] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization).[5][6]

Causality and Mechanism: The reaction's success hinges on the nucleophilicity of the aromatic ring. The methoxy group at the para-position to the cyclization site is a strong electron-donating group, which activates the ring and facilitates the crucial C-C bond-forming step under relatively mild conditions.[7][8] The mechanism proceeds via the formation of a Schiff base, which is then protonated to form a highly electrophilic iminium ion. This intermediate is readily attacked by the electron-rich aromatic ring to forge the new heterocyclic ring, followed by deprotonation to restore aromaticity.[1][7]

Experimental Protocol: Microwave-Assisted Pictet-Spengler Synthesis

This protocol describes a modern, efficient synthesis adapted from methodologies for similar substituted THIQs.[1] Microwave irradiation significantly accelerates the reaction.

-

Reactant Preparation: In a 10 mL microwave reaction vessel, combine 2-(3-methoxyphenyl)ethylamine (1 mmol, 1.0 eq) and formaldehyde (1.2 mmol, 1.2 eq, typically as a 37% aqueous solution or paraformaldehyde).

-

Solvent and Catalyst: Add 3 mL of ethanol, followed by the dropwise addition of trifluoroacetic acid (TFA) (1.1 mmol, 1.1 eq).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 15-20 minutes.

-

Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9.

-

Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

The Bischler-Napieralski Reaction

This two-step sequence provides an alternative route, particularly useful when the corresponding β-phenethylamide is more accessible than the amine. It involves the cyclodehydration of the amide to a 3,4-dihydroisoquinoline, which is then reduced to the final THIQ.[9][10]

Causality and Mechanism: This reaction generally requires harsher conditions than the Pictet-Spengler.[11] A strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), is used to convert the amide into a more electrophilic intermediate (e.g., a nitrilium ion).[9] This powerful electrophile then undergoes intramolecular cyclization. The resulting dihydroisoquinoline is an imine, which does not rearomatize and must be subsequently reduced, typically with sodium borohydride (NaBH₄), to afford the saturated tetrahydroisoquinoline.[11]

Experimental Protocol: Two-Step Bischler-Napieralski Synthesis and Reduction

This protocol is a generalized procedure based on established methods.[1]

-

Part A: Bischler-Napieralski Cyclization

-

Reactant Preparation: To a solution of the appropriate N-acyl-2-(3-methoxyphenyl)ethylamine (1 mmol, 1.0 eq) in anhydrous toluene (10 mL), add phosphorus oxychloride (POCl₃) (3 mmol, 3.0 eq) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 110°C) for 2-4 hours, monitoring by TLC.

-

Work-up: Cool the reaction mixture in an ice bath and carefully quench by slowly adding crushed ice. Basify the solution to pH 9-10 with a concentrated ammonium hydroxide solution.

-

Extraction: Extract the product with toluene or DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude 3,4-dihydroisoquinoline intermediate is often used directly in the next step.

-

-

Part B: Reduction to Tetrahydroisoquinoline

-

Reactant Preparation: Dissolve the crude dihydroisoquinoline from Part A (approx. 1 mmol) in methanol (15 mL) and cool the solution to 0°C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄) (1.5 mmol, 1.5 eq) portion-wise over 15 minutes, maintaining the temperature below 10°C.

-

Reaction: Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Remove the methanol under reduced pressure. Add water (15 mL) to the residue and extract with DCM (3 x 15 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to obtain the target THIQ.

-

Comparative Summary of Synthetic Routes

| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |

| Starting Materials | β-arylethylamine and an aldehyde/ketone[11] | β-arylethylamide[11] |

| Key Reagents | Protic or Lewis acid (e.g., HCl, TFA)[11] | Dehydrating agent (e.g., POCl₃, P₂O₅)[9] |

| Key Intermediate | Iminium ion[7] | Nitrilium ion (or related species)[9] |

| Initial Product | 1,2,3,4-Tetrahydroisoquinoline (fully saturated)[11] | 3,4-Dihydroisoquinoline (imine)[11] |

| Subsequent Steps | Often the final product | Requires a separate reduction step (e.g., with NaBH₄)[11] |

| Reaction Conditions | Generally milder, can approach physiological pH[11] | Typically harsher, requiring heat and strong reagents[9][10] |

Chemical Reactivity and Derivatization

The 7-methoxy-THIQ scaffold possesses two primary sites for chemical modification: the secondary amine at the N-2 position and the electron-rich aromatic ring. The nucleophilic secondary amine is the most common site for derivatization, a crucial step in modulating the molecule's pharmacokinetic and pharmacodynamic properties.

-

N-Substitution Reactions: The nitrogen atom readily undergoes standard N-alkylation and N-acylation reactions. For instance, reaction with various substituted chloroacetamides in the presence of a base like potassium carbonate is a common strategy to introduce diverse side chains, a technique used in the synthesis of HIV-1 reverse transcriptase inhibitors.[4][12]

-

Oxidative C-H Functionalization: Modern synthetic methods enable the direct functionalization of the C-1 position. For example, copper-catalyzed coupling with organozinc reagents or diethyl azodicarboxylate (DEAD)-mediated arylation with Grignard reagents allows for the introduction of aryl groups at the benzylic C-1 position, expanding structural diversity.[13]

These derivatization strategies are fundamental to exploring the structure-activity relationship (SAR) of THIQ-based compounds, allowing researchers to fine-tune their biological activity against targets like sigma-2 receptors or viral enzymes.[14][15]

Spectroscopic and Physicochemical Properties

Accurate characterization is critical for confirming the identity and purity of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | [16] |

| Molecular Weight | 163.22 g/mol | [16] |

| IUPAC Name | This compound | [16] |

| CAS Number | 43207-78-9 | [16] |

| XLogP3 (Predicted) | 1.3 | [16] |

| Hydrogen Bond Donors | 1 (the N-H group) | [17] |

| Hydrogen Bond Acceptors | 2 (the N and O atoms) | [17] |

Spectroscopic Data Interpretation

The following table summarizes the expected spectroscopic signatures for the 7-methoxy-THIQ core, compiled from data on closely related analogues.[18][19][20]

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Assignment |

| ¹H NMR (CDCl₃) | Singlet | ~3.8 ppm | -OCH₃ protons |

| Multiplet | ~6.6-7.0 ppm | Aromatic protons (H-5, H-6, H-8) | |

| Singlet/Broad Singlet | ~1.5-2.5 ppm | N-H proton (can exchange with D₂O) | |

| Triplet/Multiplet | ~2.7-2.9 ppm | C-4 protons (-CH₂-) | |

| Triplet/Multiplet | ~3.0-3.2 ppm | C-3 protons (-CH₂-N) | |

| Singlet/Multiplet | ~3.9-4.1 ppm | C-1 protons (benzylic -CH₂-N) | |

| ¹³C NMR (CDCl₃) | Quartet | ~55-56 ppm | -OCH₃ carbon |

| Singlets | ~110-135 ppm | Aromatic carbons (non-quaternary) | |

| Singlets | ~145-158 ppm | Aromatic carbons (quaternary, C-O, C-C) | |

| Triplet | ~29 ppm | C-4 carbon | |

| Triplet | ~42 ppm | C-3 carbon | |

| Triplet | ~47 ppm | C-1 carbon | |

| IR Spectroscopy | Sharp, medium stretch | 3300-3350 cm⁻¹ | N-H stretch |

| Stretches | 2850-3000 cm⁻¹ | Aliphatic and aromatic C-H stretches | |

| Sharp, strong stretch | ~1610, ~1500 cm⁻¹ | C=C aromatic ring stretches | |

| Strong stretch | ~1250 cm⁻¹ | Aryl-O-CH₃ ether stretch | |

| Mass Spectrometry | Molecular Ion Peak | m/z = 163 [M]⁺ | Molecular Weight |

| Major Fragment | m/z = 134 | Loss of ethylamine moiety (retro-Diels-Alder type) |

Conclusion

This compound is a chemically versatile and synthetically accessible molecule of significant interest to the scientific community. Its synthesis is dominated by robust and well-understood methodologies like the Pictet-Spengler and Bischler-Napieralski reactions, with the activating methoxy group playing a key role in facilitating these transformations. The reactivity of its secondary amine and aromatic core allows for extensive derivatization, making it an invaluable scaffold for developing novel therapeutic agents. A thorough understanding of its chemical synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is paramount for any researcher aiming to leverage this powerful building block in drug discovery and organic synthesis.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. name-reaction.com [name-reaction.com]

- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 7. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. Bischler-Napieralski Reaction [organic-chemistry.org]

- 10. organicreactions.org [organicreactions.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 14. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 16. This compound | C10H13NO | CID 417288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 7-Methoxy-1,2,3,4-tetrahydroquinoline | C10H13NO | CID 16244388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

7-Methoxy-1,2,3,4-tetrahydroisoquinoline synthesis mechanism

An In-Depth Technical Guide to the Synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline

Abstract

This guide provides a comprehensive technical overview of the primary synthetic mechanisms for producing this compound, a crucial scaffold in medicinal chemistry and alkaloid synthesis. We will conduct a deep dive into the two cornerstone methodologies: the Pictet-Spengler reaction and the Bischler-Napieralski cyclization followed by reduction. The narrative emphasizes the mechanistic rationale behind experimental choices, offering field-proven insights for researchers, chemists, and drug development professionals. Detailed, self-validating protocols, comparative data tables, and mechanistic diagrams are provided to ensure both theoretical understanding and practical applicability.

Introduction: The Significance of the Tetrahydroisoquinoline Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold found in a vast array of natural products, particularly alkaloids, and synthetic pharmaceuticals. Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an ideal template for interacting with biological targets. The 7-methoxy substituted variant, in particular, is a key intermediate in the synthesis of numerous pharmacologically active compounds, including sigma-2 receptor ligands and analogs of naturally occurring alkaloids.[1] Understanding the nuances of its synthesis is therefore fundamental for advancements in neuropharmacology, oncology, and beyond. This document elucidates the core synthetic routes, focusing on the underlying chemical principles that govern their success.

Part 1: The Pictet-Spengler Reaction: A Direct and Atom-Economical Approach

The Pictet-Spengler reaction, first reported in 1911, is a powerful and direct method for constructing the THIQ skeleton.[2][3][4] It involves the acid-catalyzed condensation of a β-arylethylamine with a carbonyl compound, followed by an intramolecular cyclization.[5] For the synthesis of 7-Methoxy-THIQ, the logical starting materials are 3-methoxyphenethylamine and, most commonly, formaldehyde.

Mechanistic Deep Dive

The elegance of the Pictet-Spengler reaction lies in its sequential, acid-catalyzed mechanism that proceeds through two key stages: iminium ion formation and intramolecular electrophilic aromatic substitution.

-

Schiff Base and Iminium Ion Formation : The reaction initiates with the condensation of the primary amine of 3-methoxyphenethylamine and the carbonyl compound (e.g., formaldehyde). This forms a Schiff base, which is then protonated by the acid catalyst to generate a highly electrophilic iminium ion intermediate.[6][7] The generation of this potent electrophile is the driving force for the entire cyclization process.[3]

-

Intramolecular Electrophilic Aromatic Substitution (SEAr) : The electron-rich aromatic ring of the phenethylamine moiety acts as the nucleophile. The methoxy group at the meta-position is a crucial activating group; its electron-donating nature enhances the nucleophilicity of the ring, facilitating the attack.[6] The cyclization occurs at the C-6 position, which is para to the activating methoxy group, leading to the desired 7-methoxy substitution pattern in the final product. This regioselectivity is a classic example of directing effects in electrophilic aromatic substitution.

-

Rearomatization : The attack on the iminium ion transiently disrupts the aromaticity of the benzene ring. A final deprotonation step restores aromaticity and yields the stable 1,2,3,4-tetrahydroisoquinoline product.[8]

Visualization: Pictet-Spengler Mechanism

Caption: Key stages of the Pictet-Spengler reaction.

Field-Proven Insights & Protocol

Causality Behind Experimental Choices:

-

Acid Catalyst: Strong protic acids like HCl or trifluoroacetic acid (TFA) are typically used.[3] Their primary role is to protonate the carbonyl and, more importantly, the subsequent Schiff base to generate the highly reactive iminium ion. Without a sufficiently strong acid, the imine is not electrophilic enough for the ring closure to occur efficiently.

-

Solvent: Protic solvents are common, but the reaction can also be performed in aprotic media.[3] The choice of solvent can influence reaction times and yields.

-

Temperature: While traditionally performed with heating, reactions with highly activated aromatic rings (like the one in our substrate) can often proceed under milder conditions.[3][7]

-

Modern Approaches: Microwave-assisted Pictet-Spengler reactions have gained traction.[9][10] Microwave irradiation provides uniform and rapid heating, often leading to significantly reduced reaction times and improved yields, making it a valuable technique for library synthesis and process optimization.[11]

Experimental Protocol: Microwave-Assisted Pictet-Spengler Synthesis This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, dissolve 3-methoxyphenethylamine (1.0 mmol, 1 equiv.) in a suitable solvent such as ethanol (3 mL).

-

Carbonyl Addition: Add aqueous formaldehyde (37 wt. %, 1.2 mmol, 1.2 equiv.) to the solution.

-

Acidification: Carefully add trifluoroacetic acid (TFA) (1.2 mmol, 1.2 equiv.) dropwise to the stirred solution.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 20-30 minutes.[11]

-

Work-up: After cooling to room temperature, quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is basic (~8-9).

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

| Parameter | Typical Conditions | Rationale |

| Substrate | 3-Methoxyphenethylamine | Provides the core structure with the directing methoxy group. |

| Carbonyl | Formaldehyde | Leads to an unsubstituted C-1 position in the product. |

| Catalyst | HCl, TFA | Protonates the intermediate to form the reactive iminium ion. |

| Temperature | 80-120°C (Microwave) | Accelerates the rate-determining cyclization step.[11] |

| Solvent | Ethanol, Acetonitrile | Solubilizes reactants and facilitates heat transfer. |

| Yield | 75-95% | Generally high due to the activated aromatic ring.[9][10] |

Part 2: The Bischler-Napieralski Reaction: A Two-Step Strategy

The Bischler-Napieralski reaction is another cornerstone for isoquinoline synthesis, first discovered in 1893.[12][13] Unlike the Pictet-Spengler, this method is a two-step process to obtain the desired tetrahydroisoquinoline. It begins with the cyclodehydration of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which is subsequently reduced.[14][15]

Mechanistic Deep Dive

Step 1: Bischler-Napieralski Cyclization

-

Amide Activation: The process starts with an N-acylated 3-methoxyphenethylamine. This amide is activated by a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[14][16]

-

Nitrilium Ion Intermediate: While several mechanistic pathways have been proposed, substantial evidence points to the formation of a highly electrophilic nitrilium ion intermediate.[14][16][17] This intermediate is generated by the elimination of the carbonyl oxygen, facilitated by the dehydrating agent. The formation of styrene byproducts via a retro-Ritter reaction provides strong evidence for the existence of this nitrilium intermediate.[12][14]

-

Intramolecular SEAr: Similar to the Pictet-Spengler reaction, the activated aromatic ring attacks the electrophilic nitrilium ion. The cyclization occurs para to the electron-donating methoxy group, yielding a 7-methoxy-3,4-dihydroisoquinolinium species.[12]

-

Product Formation: The reaction concludes to give the neutral 7-methoxy-3,4-dihydroisoquinoline, an imine.

Step 2: Reduction to Tetrahydroisoquinoline The 3,4-dihydroisoquinoline intermediate contains a C=N double bond (an imine). This must be reduced to a single bond to yield the final saturated heterocyclic ring. This is typically achieved using a standard reducing agent.

-

Hydride Reduction: Sodium borohydride (NaBH₄) is a common and effective choice for this reduction.[16] The hydride ion (H⁻) from NaBH₄ acts as a nucleophile, attacking the electrophilic carbon of the imine.

-

Protonation: A subsequent protonation step, usually from the solvent (e.g., methanol or ethanol), quenches the resulting anion to give the final this compound.

Visualization: Bischler-Napieralski and Reduction Workflow

References

- 1. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - DE [thermofisher.com]

- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 4. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - CA [thermofisher.com]

- 5. organicreactions.org [organicreactions.org]

- 6. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 8. name-reaction.com [name-reaction.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Microwave-assisted Intramolecular Dehydrogenative Diels-Alder Reactions for the Synthesis of Functionalized Naphthalenes/Solvatochromic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jk-sci.com [jk-sci.com]

- 13. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 14. Bischler-Napieralski Reaction [organic-chemistry.org]

- 15. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 16. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 17. Bischler napieralski reaction | PPTX [slideshare.net]

Biological role of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline

An In-depth Technical Guide on the Biological Role of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline

Abstract

This compound (7-MeO-THIQ) is a member of the tetrahydroisoquinoline (THIQ) class of compounds, which are recognized for their diverse biological activities and presence in both plants and mammals.[1] This technical guide provides a comprehensive overview of the biological role of 7-MeO-THIQ, synthesizing current research for scientists and drug development professionals. We will explore its potential endogenous formation, key molecular targets, and mechanisms of action, including its role as a monoamine oxidase inhibitor and its interactions with various receptor systems. The guide will also delve into its neuropharmacological effects, potential therapeutic applications in neurodegenerative disorders, and other biological activities. Detailed experimental protocols and visual summaries of key pathways are provided to facilitate further research and development in this area.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological properties.[2][3] THIQ-based molecules have demonstrated activities ranging from anticancer and antimicrobial to potent effects on the central nervous system.[2][3] Their structural similarity to endogenous neurotransmitters has led to significant interest in their role as neuromodulators and their potential involvement in the pathology of neurodegenerative diseases such as Parkinson's disease.[4]

This compound (7-MeO-THIQ) is a specific analogue within this class, characterized by a methoxy group at the 7th position of the isoquinoline ring system. This substitution can significantly influence its pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier and its affinity for various biological targets. This guide aims to provide an in-depth analysis of the known and potential biological roles of 7-MeO-THIQ, offering a foundation for future research and therapeutic development.

Endogenous Presence and Biosynthesis

While the direct endogenous presence of 7-MeO-THIQ in mammals is not definitively established, several other THIQ derivatives have been identified in the human brain and are considered endogenous compounds.[4][5] These compounds are believed to be formed through the Pictet-Spengler condensation, a chemical reaction that involves the cyclization of a β-arylethylamine with an aldehyde or ketone.[2][6]

The proposed biosynthetic pathway for 7-MeO-THIQ would likely involve the condensation of a methoxylated phenylethylamine derivative with an endogenous aldehyde, such as formaldehyde or acetaldehyde. The presence of electron-donating groups like a methoxy substituent on the aromatic ring can facilitate this cyclization reaction.[2] Further enzymatic modifications, such as N-methylation, can also occur, leading to a variety of THIQ derivatives.[7][8][9]

Caption: Proposed biosynthetic pathway for 7-MeO-THIQ.

Molecular Targets and Mechanisms of Action

The biological effects of 7-MeO-THIQ and related compounds are mediated through their interaction with several key molecular targets.

Monoamine Oxidase (MAO) Inhibition

| Compound Class | Target | Activity (IC50) | Reference |

| Dopamine-derived THIQs | MAO | Potent Inhibition | [13] |

| 1-Methyl-THIQ | MAO-A/B | Reversible Inhibition | [15] |

Receptor Interactions

The THIQ scaffold has been shown to interact with a variety of G protein-coupled receptors (GPCRs) and other receptor systems. The specific substitution pattern on the THIQ ring system dictates the affinity and selectivity for these receptors.

-

Sigma Receptors: Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been developed as high-affinity ligands for the sigma-2 receptor, which is overexpressed in some cancer cells.[16]

-

Orexin Receptors: The 6- and 7-positions of the THIQ nucleus have been identified as important for developing selective antagonists for the orexin 1 receptor, which is involved in the regulation of wakefulness and appetite.[17]

-

Melanocortin Receptors: The THIQ scaffold is a core component of potent agonists for the melanocortin-4 receptor (MC4R), a key regulator of energy homeostasis.[18][19][20][21]

While specific binding data for 7-MeO-THIQ at these receptors is limited, the known structure-activity relationships of related compounds suggest that it may possess affinity for one or more of these targets.

| THIQ Derivative Class | Receptor Target | Binding Affinity (Ki or IC50) | Reference |

| 6,7-Dimethoxy-THIQs | Sigma-2 | 5-6 nM (Ki) | [16] |

| Substituted THIQs | Orexin 1 | 23.7 nM (Ke) | [17] |

| THIQ (nonpeptide agonist) | MC4R | 1.2 nM (IC50) | [20] |

Neuroprotective Mechanisms

Beyond MAO inhibition, THIQs may exert neuroprotective effects through various mechanisms. Some studies on related compounds have shown the ability to protect neuronal cells from oxidative stress-induced apoptosis.[22] This can involve the modulation of key signaling proteins such as glycogen synthase kinase-3 (GSK-3) and the expression of anti-apoptotic proteins like Bcl-2.[22] The antioxidant properties of some THIQs may also contribute to their neuroprotective profile by scavenging free radicals.[14]

Caption: Hypothetical neuroprotective signaling pathway of 7-MeO-THIQ.

Pharmacological and Toxicological Profile

Neuropharmacological Effects

The potential for 7-MeO-THIQ to act as an MAO inhibitor and interact with various CNS receptors suggests a significant neuropharmacological profile. Its ability to modulate monoaminergic neurotransmission could have implications for mood disorders. Furthermore, the link between THIQs and Parkinson's disease is complex; while some dopamine-derived THIQs are considered potential neurotoxins, others, particularly 1-methyl-THIQ, have demonstrated neuroprotective properties in animal models of the disease.[4][14][15][23] The presence of THIQs in certain foods also raises the possibility of dietary contributions to their levels in the brain.[24]

Other Biological Activities

The diverse biological activities of the THIQ scaffold suggest that 7-MeO-THIQ may have effects beyond the nervous system. For instance, related compounds have shown anticancer activity, potentially through interactions with targets like the sigma-2 receptor.[16][22] Anti-inflammatory and immunomodulatory effects have also been reported for some psychedelics with structural similarities, such as 5-MeO-DMT, suggesting another avenue for investigation.[25][26]

Toxicology

The toxicological profile of 7-MeO-THIQ has not been extensively studied. However, some THIQ derivatives, particularly those derived from dopamine, can undergo oxidation to form reactive quinone species and generate reactive oxygen species, which can lead to cellular damage.[27] Therefore, a thorough toxicological assessment would be crucial for any potential therapeutic development of 7-MeO-THIQ.

Experimental Methodologies

To facilitate further research, a generalized protocol for an in vitro MAO inhibition assay is provided below.

In Vitro Monoamine Oxidase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of 7-MeO-THIQ on MAO-A and MAO-B activity.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (MAO-A substrate)

-

Benzylamine (MAO-B substrate)

-

This compound (test compound)

-

Clorgyline (selective MAO-A inhibitor control)

-

Selegiline (selective MAO-B inhibitor control)

-

Potassium phosphate buffer

-

Spectrofluorometer

Procedure:

-

Prepare Reagents: Dissolve the test compound and control inhibitors in an appropriate solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions of the stock solutions.

-

Enzyme Reaction: In a 96-well plate, add the potassium phosphate buffer, the enzyme (MAO-A or MAO-B), and the test compound/control at various concentrations.

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: Add the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B) to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., NaOH).

-

Fluorescence Measurement: Measure the fluorescence of the product (4-hydroxyquinoline for the kynuramine reaction) using a spectrofluorometer.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for an in vitro MAO inhibition assay.

Future Directions and Therapeutic Potential

The biological role of this compound is an area ripe for further investigation. While the broader class of THIQs has been extensively studied, the specific contributions of the 7-methoxy group to the compound's pharmacological profile remain to be fully elucidated.

Future Research Directions:

-

Endogenous Presence: Utilize advanced mass spectrometry techniques to determine if 7-MeO-THIQ is endogenously present in mammalian tissues, particularly the brain.

-

Target Identification: Conduct comprehensive screening to identify the specific molecular targets of 7-MeO-THIQ, including a detailed analysis of its receptor binding profile and enzyme inhibition kinetics.

-

In Vivo Studies: Perform in vivo studies in animal models of neurological and psychiatric disorders to evaluate the therapeutic potential of 7-MeO-THIQ.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogues to establish a clear SAR for its biological activities.

The potential of 7-MeO-THIQ as a modulator of monoaminergic systems and its possible interactions with key receptors implicated in a range of disorders make it a compelling candidate for drug discovery programs. A deeper understanding of its biological role could pave the way for the development of novel therapeutics for neurodegenerative diseases, depression, and other conditions.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. [Tetrahydroisoquinolines in connection with Parkinson's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 11. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 12. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]

- 13. A comparison of 6,7-dihydroxytetrahydroisoquinoline, salsolinol and tetrahydropapaveroline as inhibitors of monoamine oxidase within the adrenergic nerve plexus of the isolated mouse atrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Multiple Administration of Endogenous Amines TIQ and 1MeTIQ Protects Against a 6-OHDA-Induced Essential Fall of Dopamine Release in the Rat Striatum: In Vivo Microdialysis Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Key amino acid residues in the Melanocortin-4 Receptor for nonpeptide THIQ Specific Binding and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structural insights into ligand recognition and activation of the melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

- 21. researchgate.net [researchgate.net]

- 22. Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Parkinsonism produced by tetrahydroisoquinoline (TIQ) or the analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Presence of tetrahydroisoquinoline and 1-methyl-tetrahydro-isoquinoline in foods: compounds related to Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-1,2,3,4-tetrahydroisoquinoline is a heterocyclic amine that serves as a crucial scaffold in medicinal chemistry and organic synthesis. As a derivative of the tetrahydroisoquinoline core, it is a structural motif found in numerous natural products and pharmacologically active compounds. Its strategic methoxy substitution influences its electronic properties and metabolic stability, making it a valuable building block for the development of novel therapeutic agents, particularly those targeting neurological disorders. The hydrochloride salt of this compound is often utilized to enhance its solubility in aqueous media for research and formulation purposes. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its behavior in various experimental settings.

Molecular Structure and Identifiers

The foundational step in understanding the physicochemical nature of a compound is to delineate its molecular structure and associated identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 43207-78-9 | |

| Molecular Formula | C₁₀H₁₃NO | |

| Molecular Weight | 163.22 g/mol | |

| Canonical SMILES | COC1=CC2=C(CCNC2)C=C1 | |

| InChI Key | BPSLFSXCUJYFIR-UHFFFAOYSA-N |

Core Physicochemical Properties

The physicochemical parameters of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic profiles. These properties govern its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with biological targets.

| Property | Value | Notes |

| Melting Point | 190 °C | Predicted value. |

| Boiling Point | 184-186 °C at 50 Torr | Predicted value. |

| pKa | 9.73 ± 0.20 | Predicted value for the protonated amine. |

| logP | 1.3 | Calculated value, indicating moderate lipophilicity. |

| Solubility | Enhanced solubility of the hydrochloride salt. |

Basicity (pKa)

The basicity of the secondary amine in the tetrahydroisoquinoline ring is a key feature, influencing its ionization state at physiological pH. The predicted pKa of 9.73 suggests that at a pH of 7.4, this compound will be predominantly in its protonated, cationic form. This has significant implications for its interaction with biological membranes and receptor binding sites.

The pKa of a compound like this compound can be experimentally determined using potentiometric titration. This method involves the gradual addition of a strong acid or base to a solution of the compound and monitoring the corresponding change in pH.

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

-

Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent if solubility is limited.

-

Initial pH Adjustment: Use a calibrated pH meter to measure the initial pH of the solution. If necessary, adjust the pH to the acidic range (e.g., pH 2-3) using a standard solution of hydrochloric acid to ensure the amine is fully protonated.

-

Titration: Gradually add a standardized solution of sodium hydroxide in small, precise increments.

-

Data Recording: After each addition of the titrant, allow the pH reading to stabilize and record the value.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point can be determined from the inflection point of the titration curve, often visualized more clearly by plotting the first derivative of the curve. The pKa is the pH at which half of the volume of NaOH required to reach the equivalence point has been added.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical factor in its ability to cross biological membranes. A calculated logP of 1.3 for this compound suggests a balanced hydrophilic-lipophilic character, indicating it can partition into both aqueous and lipid environments.

The shake-flask method remains the gold standard for the experimental determination of logP.

Caption: Workflow for logP determination by the shake-flask method.

Step-by-Step Protocol:

-

Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water (or a buffer of a specific pH, typically 7.4, to mimic physiological conditions).

-

Dissolution: Accurately weigh a sample of this compound and dissolve it in a known volume of one of the prepared phases.

-

Partitioning: Add a known volume of the second phase to the first, and vigorously shake the mixture for a sufficient period to allow for equilibrium to be reached.

-

Phase Separation: Separate the two phases, typically by centrifugation to ensure a clean separation.

-

Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP value is calculated as the base-10 logarithm

A Comprehensive Technical Guide to the Solubility of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction to 7-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride

This compound and its hydrochloride salt are pivotal intermediates in the synthesis of a wide range of bioactive molecules. The tetrahydroisoquinoline scaffold is a common feature in many natural products and synthetic drugs, often associated with neurological and antimicrobial activities. The hydrochloride salt form is generally employed to enhance the aqueous solubility and stability of the parent compound, making it more amenable for use in various research and development applications.[1]

Chemical Structure:

-

Compound Name: this compound hydrochloride

-

Molecular Formula: C₁₀H₁₃NO · HCl[1]

-

Molecular Weight: 199.68 g/mol [1]

-

Appearance: Typically a white solid[1]

-

CAS Number: 43207-78-9[1]

The presence of a basic nitrogen atom in the tetrahydroisoquinoline ring allows for the formation of a hydrochloride salt. This ionization significantly influences the molecule's physicochemical properties, most notably its solubility in aqueous media.

The Critical Role of Solubility in Drug Development

Solubility is a critical physicochemical parameter that dictates the bioavailability of an orally administered drug. A compound must dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation. Poor aqueous solubility is a major hurdle in drug development, often leading to variable absorption and suboptimal therapeutic efficacy.[2][3] Therefore, a thorough understanding and accurate measurement of a compound's solubility are paramount during the pre-formulation and lead optimization stages of drug discovery.[4][5]

There are two primary types of solubility measurements relevant to drug development:

-

Kinetic Solubility: This is a high-throughput screening method often used in the early stages of drug discovery. It measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated organic solvent (typically DMSO) stock into an aqueous buffer.[4][5][6] While fast and requiring minimal compound, kinetic solubility can sometimes overestimate the true solubility due to the formation of supersaturated solutions.[7]

-

Thermodynamic (Equilibrium) Solubility: Considered the "gold standard," this method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[8] It is a more time-consuming but also more accurate representation of a compound's true solubility. The shake-flask method is the most common technique for determining thermodynamic solubility.[7][8]

Influence of pH on the Solubility of Hydrochloride Salts

For ionizable compounds like this compound hydrochloride, solubility is highly dependent on the pH of the medium. As a salt of a weak base, its solubility is expected to be higher in acidic conditions where the compound exists predominantly in its protonated, more polar (and thus more water-soluble) form. As the pH increases towards and beyond the pKa of the conjugate acid, the compound will deprotonate to its less soluble free base form.

The relationship between pH, pKa, and the solubility of a basic compound can be described by the Henderson-Hasselbalch equation. The pKa is the pH at which 50% of the compound is in its ionized form and 50% is in its non-ionized form. A predicted pKa for this compound is approximately 9.73±0.20, indicating it is a weak base.[9]

Therefore, when determining the solubility of this compound, it is crucial to perform measurements across a physiologically relevant pH range (typically pH 1.2 to 6.8 for oral drug absorption) to construct a pH-solubility profile.[10][11]

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The following protocol outlines the steps for determining the thermodynamic solubility of this compound hydrochloride. This method is based on the well-established shake-flask technique.[7][8]

Materials and Equipment

-

This compound hydrochloride (solid)

-

Purified water (e.g., Milli-Q or equivalent)

-

Buffer solutions (pH 1.2, 4.5, and 6.8 are recommended for biopharmaceutical classification)[11][12]

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or rotator capable of maintaining a constant temperature (37 ± 1 °C for biopharmaceutical studies)[10]

-

pH meter

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Buffer Solutions: Prepare the required buffer solutions (e.g., pH 1.2, 4.5, 6.8) according to standard pharmacopeial procedures. Ensure the pH of the buffers is verified at the experimental temperature (e.g., 37 °C).[10]

-

Sample Preparation: Add an excess amount of solid this compound hydrochloride to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, indicating that a saturated solution has been achieved. A visual excess is typically sufficient.

-

Addition of Solvent: Add a known volume of each buffer solution to the respective vials containing the solid compound.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 °C). Allow the samples to shake for a sufficient period to reach equilibrium. This is typically 24 to 72 hours. It is advisable to perform a time-course experiment (e.g., sampling at 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the dissolved compound no longer increases with time).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

pH Measurement: Measure and record the pH of the filtrate to ensure that the buffer capacity was sufficient to maintain the target pH.[7]

-

Sample Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.[5] This requires the preparation of a calibration curve using standard solutions of known concentrations of this compound hydrochloride.

-

Data Reporting: The solubility is reported as the mean concentration from at least three replicate experiments for each pH condition, typically in units of mg/mL or µM.

Data Presentation

The solubility data should be summarized in a clear and concise table.

| pH of Buffer | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |

| 1.2 | 37 | Experimental Value | Experimental Value |

| 4.5 | 37 | Experimental Value | Experimental Value |

| 6.8 | 37 | Experimental Value | Experimental Value |

| Other pH values | 37 | Experimental Value | Experimental Value |

Experimental Workflow and Visualization

The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.

Caption: Experimental workflow for thermodynamic solubility determination.

Determining pKa by Potentiometric Titration

To fully understand the pH-solubility profile, determining the pKa of this compound is essential. Potentiometric titration is a reliable method for this purpose.[13][14][15]

Principle

A solution of the compound is titrated with a strong acid (since the compound is a base), and the pH is monitored as a function of the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.

Abbreviated Protocol

-

Solution Preparation: Prepare a solution of this compound hydrochloride of known concentration in purified water. To maintain a constant ionic strength, a background electrolyte such as 0.15 M KCl can be used.[13]

-

Titration: Calibrate a pH meter with standard buffers.[13] Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

Conclusion

While direct, published solubility values for this compound hydrochloride are scarce, this guide provides the necessary theoretical background and practical, step-by-step protocols for researchers to determine its solubility profile with confidence. By employing the "gold standard" shake-flask method for thermodynamic solubility and considering the influence of pH through pKa determination, scientists and drug development professionals can generate the critical data needed to advance their research and development activities. A thorough understanding of solubility is not merely an academic exercise but a fundamental requirement for the successful translation of a chemical entity into a viable therapeutic agent.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. Aqueous Solubility Assay - Enamine [enamine.net]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. tandfonline.com [tandfonline.com]

- 9. 7-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE | 43207-78-9 [amp.chemicalbook.com]

- 10. who.int [who.int]

- 11. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ema.europa.eu [ema.europa.eu]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dergipark.org.tr [dergipark.org.tr]

Methodological & Application

Application Note: A Detailed Guide to the Synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline from 7-methoxyisoquinoline

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and pharmacologically active compounds.[1][2] 7-Methoxy-1,2,3,4-tetrahydroisoquinoline, in particular, serves as a crucial building block in the synthesis of novel therapeutic agents, including those for neurological disorders and as HIV-1 reverse transcriptase inhibitors.[3][4] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the efficient synthesis of this compound through the direct reduction of 7-methoxyisoquinoline. We present two robust protocols: a primary method utilizing catalytic hydrogenation for high efficiency and an alternative approach involving chemical reduction with sodium borohydride for laboratories where high-pressure hydrogenation equipment is not available. The causality behind experimental choices, detailed step-by-step procedures, safety protocols, and characterization data are thoroughly discussed to ensure reproducible and reliable results.

Introduction to Synthetic Strategy

The conversion of an aromatic isoquinoline to its saturated tetrahydroisoquinoline analogue is a fundamental reduction reaction. The primary challenge lies in the inherent stability of the aromatic isoquinoline ring system. Direct reduction requires overcoming this aromaticity to saturate the heterocyclic ring.

While foundational methods like the Pictet-Spengler and Bischler-Napieralski reactions are powerful for constructing the THIQ skeleton from acyclic precursors, they are not applicable for the direct conversion of a pre-existing isoquinoline.[5][6][7][8] For this specific transformation, two primary strategies are employed:

-

Catalytic Hydrogenation: This is often the most direct and atom-economical method. It involves the use of a heterogeneous catalyst, such as platinum or palladium, to facilitate the addition of molecular hydrogen across the double bonds of the pyridine portion of the isoquinoline ring.[9][10][11] This method is highly effective but requires specialized equipment for handling hydrogen gas under pressure.

-

Chemical Reduction via an Isoquinolinium Salt: Standard hydride-donating reagents like sodium borohydride (NaBH₄) are generally ineffective at reducing the neutral, aromatic isoquinoline ring.[12][13] To enhance the reactivity, the isoquinoline nitrogen is first activated by protonation with a strong acid or quaternization with an alkylating agent. This in situ formation of a more electrophilic isoquinolinium salt renders the C1=N2 double bond susceptible to nucleophilic attack by the hydride from NaBH₄.[14]

This guide will detail the protocols for both approaches, allowing researchers to select the method best suited to their laboratory capabilities.

Physicochemical Properties of Key Compounds

A clear understanding of the physical properties of the starting material and the final product is essential for monitoring the reaction and for purification.

| Property | 7-methoxyisoquinoline (Starting Material) | This compound (Product) |

| Appearance | White to light yellow solid | White solid or colorless oil |

| Molecular Formula | C₁₀H₉NO | C₁₀H₁₃NO |

| Molecular Weight | 159.19 g/mol | 163.22 g/mol [15] |

| CAS Number | 52759-46-3 | 43207-78-9[15][16] |

Protocol I: Synthesis via Catalytic Hydrogenation

This protocol is the preferred method due to its high yield, clean reaction profile, and atom economy. The use of Adam's catalyst (Platinum(IV) oxide) in an acidic medium is a classic and highly effective approach for the complete saturation of the heterocyclic ring.

Rationale and Mechanistic Insight

The reaction proceeds via heterogeneous catalysis. Platinum(IV) oxide is pre-reduced in situ by hydrogen to form highly active, finely dispersed platinum metal. Both hydrogen and the 7-methoxyisoquinoline substrate adsorb onto the surface of the platinum catalyst. The acidic solvent (acetic acid) protonates the isoquinoline nitrogen, which facilitates the reduction. Hydrogen is then added stepwise across the π-bonds of the heterocyclic ring, leading to the fully saturated product.

Experimental Workflow: Catalytic Hydrogenation

Caption: Workflow for catalytic hydrogenation.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 7-methoxyisoquinoline | ≥98% | Sigma-Aldrich | |

| Platinum(IV) oxide (PtO₂) | Reagent Grade | Acros Organics | Adam's catalyst |

| Glacial Acetic Acid | ACS Grade | Fisher Scientific | Solvent |

| Hydrogen (H₂) Gas | High Purity | Airgas | In a cylinder with a regulator |

| Celite® 545 | Filter aid | ||

| Sodium Hydroxide (NaOH) | Pellets | For neutralization | |

| Dichloromethane (CH₂Cl₂) | ACS Grade | Extraction solvent | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying agent | ||

| Silica Gel | 230-400 mesh | For chromatography | |

| Equipment | |||

| Parr Hydrogenation Apparatus | Parr Instrument Co. | Or similar high-pressure reactor | |

| Magnetic Stir Plate & Stir Bars | |||

| Büchner Funnel & Filter Flask | |||

| Separatory Funnel | |||

| Rotary Evaporator |

Step-by-Step Protocol

-

Reaction Setup: In a suitable glass liner for a Parr hydrogenation apparatus, dissolve 7-methoxyisoquinoline (5.0 g, 31.4 mmol) in glacial acetic acid (60 mL).

-

Catalyst Addition: To this solution, carefully add Platinum(IV) oxide (250 mg, 5 mol%).

-

Scientist's Note: The catalyst loading can be adjusted, but 5 mol% is a robust starting point. Acetic acid is an excellent solvent as it keeps the product protonated and soluble while facilitating the reaction.

-

-

Hydrogenation: Place the liner in the Parr apparatus, seal the vessel, and purge the system with nitrogen gas three times before evacuating. Introduce hydrogen gas to a pressure of 50 psi.

-

Reaction Execution: Begin shaking or stirring the reaction mixture at room temperature. The reaction is exothermic. Monitor the reaction by observing the pressure drop on the H₂ tank gauge, which indicates hydrogen uptake. The reaction is typically complete within 4-6 hours when hydrogen consumption ceases.

-

Catalyst Removal (Critical Safety Step): Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel three times with nitrogen. Caution: The platinum catalyst is pyrophoric upon exposure to air when dry. Open the vessel in a well-ventilated hood. Immediately add a small amount of methanol to the reaction mixture to keep the catalyst wet.

-

Filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the platinum catalyst. Wash the Celite pad thoroughly with methanol. Keep the pad wet throughout the filtration process.

-

Work-up: Transfer the filtrate to a large beaker or flask placed in an ice bath. Slowly and carefully neutralize the acetic acid by adding a 6 M aqueous solution of sodium hydroxide (NaOH) with stirring until the pH is ~10-11.

-

Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 1-5% methanol in dichloromethane to afford this compound as a pure compound.

Protocol II: Synthesis via Sodium Borohydride Reduction

This method is an excellent alternative when high-pressure equipment is unavailable. It relies on the activation of the substrate to an isoquinolinium salt, which is then readily reduced by the mild hydride reagent, sodium borohydride.

Rationale and Mechanistic Insight

The synthesis proceeds in two key stages within a single pot. First, the addition of a strong acid like hydrochloric acid (HCl) to the 7-methoxyisoquinoline solution protonates the basic nitrogen atom. This generates the 7-methoxyisoquinolinium cation in situ. This cation is significantly more electrophilic at the C1 position than the neutral starting material. In the second stage, sodium borohydride serves as a nucleophilic hydride (H⁻) source. The hydride attacks the C1 position of the isoquinolinium ion, breaking the C1=N2 π-bond and neutralizing the positive charge on the nitrogen. A subsequent protonation step during workup yields the final tetrahydroisoquinoline product.

Reaction Pathway: Reduction via Isoquinolinium Salt

Caption: Pathway for NaBH₄ reduction.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 7-methoxyisoquinoline | ≥98% | Sigma-Aldrich | |

| Methanol (MeOH) | Anhydrous | Solvent | |

| Hydrochloric Acid (HCl) | Concentrated, 37% | For salt formation | |

| Sodium Borohydride (NaBH₄) | ≥98%, powder | Reducing agent | |

| Dichloromethane (CH₂Cl₂) | ACS Grade | Extraction solvent | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying agent | ||

| Silica Gel | 230-400 mesh | For chromatography |

Step-by-Step Protocol

-

Reaction Setup: To a solution of 7-methoxyisoquinoline (5.0 g, 31.4 mmol) in methanol (100 mL) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

-

Activation: While stirring, slowly add concentrated hydrochloric acid (2.9 mL, ~34.5 mmol) dropwise. A precipitate of the hydrochloride salt may form. Stir for 15 minutes at 0 °C.

-

Reduction: Carefully add sodium borohydride (2.4 g, 62.8 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 10 °C.

-

Scientist's Note: The addition of NaBH₄ to the acidic methanolic solution will generate hydrogen gas and is exothermic.[13] Slow, portion-wise addition is crucial for safety and temperature control. The reaction mixture will typically become a clear solution as the reduction proceeds.

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor the reaction by TLC (e.g., 10% MeOH in CH₂Cl₂).

-

Work-up: Carefully quench the reaction by slowly adding water (50 mL). Concentrate the mixture using a rotary evaporator to remove most of the methanol.

-

Basification and Extraction: Adjust the pH of the remaining aqueous solution to ~10-11 with 6 M aqueous NaOH. Extract the product with dichloromethane (3 x 75 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel as described in Protocol I.

Results and Characterization

Both protocols reliably produce the target compound. The choice of method may influence the final yield and impurity profile.

| Parameter | Protocol I: Catalytic Hydrogenation | Protocol II: NaBH₄ Reduction |

| Typical Yield | 85-95% | 70-85% |

| Purity (Post-Chroma.) | >98% | >98% |

| Reaction Time | 4-6 hours | ~4 hours |

| Advantages | High yield, atom economical, scalable | No specialized pressure equipment needed |

| Disadvantages | Requires pressure reactor, pyrophoric catalyst | Exothermic, H₂ evolution, requires careful quenching |

Expected Characterization Data for this compound:

-

¹H NMR (CDCl₃, 400 MHz): δ 6.95 (d, 1H), 6.65 (dd, 1H), 6.58 (d, 1H), 4.05 (s, 2H), 3.78 (s, 3H), 3.10 (t, 2H), 2.75 (t, 2H), 1.90 (br s, 1H, NH).

-

MS (ESI+): m/z 164.1 [M+H]⁺.

Troubleshooting

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Reaction (Protocol I) | 1. Inactive PtO₂ catalyst. 2. Insufficient H₂ pressure. 3. Leak in the system. | 1. Use fresh catalyst. 2. Increase H₂ pressure (do not exceed vessel limits). 3. Check seals and re-pressurize. |

| Low Yield (Protocol II) | 1. Incomplete salt formation. 2. NaBH₄ decomposed before use. 3. Product loss during basic work-up. | 1. Ensure stoichiometric or slight excess of acid. 2. Use fresh, dry NaBH₄. 3. Ensure pH is sufficiently high (>10) before extraction. |

| Formation of Side Products | Over-reduction of the benzene ring (Protocol I, harsh conditions). | Use milder conditions (lower pressure, shorter time) or a less active catalyst like Pd/C. |

Safety and Handling

-

Hydrogen Gas: Highly flammable. All operations involving hydrogen gas must be conducted in a well-ventilated fume hood, away from ignition sources, using appropriate pressure-rated equipment.

-

Platinum(IV) Oxide (Adam's Catalyst): Can be pyrophoric after reduction, especially when dry and exposed to air. Always handle the used catalyst in a wet state. Quench the filtered catalyst pad with water before disposal.

-

Sodium Borohydride: Corrosive. Reacts with acidic and protic solvents to release flammable hydrogen gas. Add slowly and with cooling to control the reaction rate.

-

Concentrated HCl & NaOH: Highly corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Conclusion

The synthesis of this compound from its aromatic precursor is a critical transformation for medicinal chemistry and drug discovery programs. This application note provides two validated and reliable protocols to achieve this conversion. The catalytic hydrogenation method offers superior yield and efficiency, while the sodium borohydride reduction provides a practical alternative for any standard synthetic laboratory. By understanding the principles and carefully following the detailed procedures outlined, researchers can confidently and safely produce this valuable synthetic intermediate for their discovery efforts.

References

- 1. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organicreactions.org [organicreactions.org]

- 6. benchchem.com [benchchem.com]

- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 8. Bischler-Napieralski Reaction [organic-chemistry.org]

- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 10. pubs.acs.org [pubs.acs.org]

- 11. academic.oup.com [academic.oup.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Sodium Borohydride [commonorganicchemistry.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. This compound | C10H13NO | CID 417288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 7-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE | 43207-78-9 [amp.chemicalbook.com]

7-Methoxy-1,2,3,4-tetrahydroisoquinoline: A Versatile Precursor for the Synthesis of Bioactive Molecules

Application Note and Detailed Protocols

Authored by: A Senior Application Scientist

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a vast array of natural products and synthetic molecules of significant pharmacological importance.[1][2] Its rigid framework and the presence of a basic nitrogen atom make it an ideal template for designing ligands that can interact with a variety of biological targets. Among the various substituted THIQs, 7-Methoxy-1,2,3,4-tetrahydroisoquinoline (7-MeO-THIQ) has emerged as a particularly valuable precursor in medicinal chemistry and drug discovery. The methoxy group at the 7-position not only influences the electronic properties of the aromatic ring, facilitating key synthetic transformations, but also serves as a crucial handle for modulating the pharmacokinetic and pharmacodynamic properties of the resulting bioactive molecules.[3]

This comprehensive guide provides detailed application notes and experimental protocols for the utilization of 7-MeO-THIQ as a starting material for the synthesis of diverse, biologically active compounds. We will delve into the key synthetic strategies, offering step-by-step procedures and explaining the rationale behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic versatility of 7-MeO-THIQ to explore new therapeutic avenues.

The Strategic Importance of the 7-Methoxy Group

The electron-donating nature of the methoxy group at the 7-position of the THIQ nucleus plays a pivotal role in directing electrophilic aromatic substitution reactions, which are central to the construction of the isoquinoline core. This is particularly evident in two of the most powerful methods for THIQ synthesis: the Pictet-Spengler and Bischler-Napieralski reactions. The methoxy group activates the aromatic ring, facilitating the cyclization step and often leading to higher yields and regioselectivity.[4]

Furthermore, the 7-methoxy group can be a key pharmacophoric feature, directly participating in ligand-receptor interactions. Alternatively, it can be readily demethylated to the corresponding 7-hydroxy-THIQ, providing a site for further functionalization or serving as a hydrogen bond donor in biological systems. This synthetic flexibility allows for the creation of a diverse library of analogs from a single precursor, enabling extensive structure-activity relationship (SAR) studies.

Key Synthetic Methodologies

Two classical and highly effective methods for the synthesis of the 7-methoxy-THIQ core and its derivatives are the Pictet-Spengler and Bischler-Napieralski reactions.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation and subsequent ring closure of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions, to form a tetrahydroisoquinoline.[4][5] This reaction is a cornerstone of isoquinoline alkaloid synthesis and is particularly well-suited for the preparation of 1-substituted 7-methoxy-THIQ derivatives.

Diagram 1: General Mechanism of the Pictet-Spengler Reaction

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents. | Semantic Scholar [semanticscholar.org]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

Application Notes & Protocols: Investigating the Neuroprotective Properties of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline

Introduction: The Therapeutic Promise of Tetrahydroisoquinolines

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2][3] Within the central nervous system (CNS), endogenous THIQs and their derivatives are subjects of intense investigation for their roles in neuromodulation and potential involvement in the pathophysiology of neurodegenerative disorders like Parkinson's disease (PD) and Alzheimer's disease (AD).[4][5] While some THIQ analogs have been studied for potential neurotoxicity, many others, particularly substituted derivatives, exhibit significant neuroprotective properties.[5][6][7]